molecular formula C14H17N5O B7358874 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide

2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide

Cat. No. B7358874
M. Wt: 271.32 g/mol
InChI Key: RMIPYBKPIGOABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a pyrazolopyridine derivative that has shown promising results in various studies, including its effects on the central nervous system, cardiovascular system, and cancer cells.

Mechanism of Action

The mechanism of action of 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide involves its interaction with various molecular targets in the body, including the dopamine and serotonin transporters, voltage-gated sodium channels, and adenosine receptors. This compound has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This compound also blocks the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Additionally, this compound has been shown to activate adenosine receptors, which play a role in regulating blood flow and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In the brain, this compound has been shown to increase the release of dopamine and serotonin, leading to improved mood and cognitive function. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cardiovascular diseases and cancer. In the cardiovascular system, this compound has been shown to improve cardiac function and reduce inflammation, leading to improved outcomes in animal models of heart failure.

Advantages and Limitations for Lab Experiments

2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for its molecular targets, which allows for precise manipulation of these targets in animal models. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in animal models. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide. One direction is the further exploration of its effects on the central nervous system, including its potential use as a treatment for mood disorders and cognitive impairment. Another direction is the study of its effects on cancer cells, as it has been shown to have anti-inflammatory and anti-oxidative properties that may be beneficial in cancer treatment. Additionally, the optimization of the synthesis method and the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research.

Synthesis Methods

The synthesis of 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide involves the reaction between 3-methylpyrrolidine and 4-chloro-2-fluoropyridine, followed by the reaction with pyrazole-1-carboxamidine. The final product is obtained by purification using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of neuroscience, this compound has been shown to enhance the release of dopamine and serotonin, two important neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. This compound has also been studied for its potential use as a treatment for cardiovascular diseases, as it has been shown to improve cardiac function and reduce inflammation in animal models.

properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-11-4-8-18(10-11)13-9-12(3-6-15-13)14(20)17-19-7-2-5-16-19/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIPYBKPIGOABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C2=NC=CC(=C2)C(=O)NN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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